N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : Research involves the synthesis of heterocyclic compounds via cyclization and condensation reactions. These processes are crucial for creating complex molecules with potential biological activities. For example, the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles and semicarbazide showcases the formation of heterocondensed pyrimidines, which are then cyclized to afford the final products (Wamhoff, Kroth, & Strauch, 1993).
Biological Activities
- Antibacterial and Antifungal Activities : Synthesized heterocyclic compounds exhibit significant antibacterial and antifungal properties. For instance, certain 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides demonstrated activity against bacterial and fungal strains, highlighting the therapeutic potential of these molecules (Zhuravel et al., 2005).
Anticancer Potential
- Cytotoxic Inhibitors : Novel pyrazolo[3,4-d]pyrimidinone derivatives have been evaluated for their cytotoxic effects, indicating their potential as anticancer agents. The synthesis of these compounds involves reactions of α-functionalized iminoethers with ammonia or formamide, leading to the formation of compounds with promising cytotoxic activity (Rahmouni et al., 2014).
Anti-Inflammatory Agents
- Heterocyclic Systems with Anti-inflammatory Activity : The synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon has been reported. These compounds were synthesized as anti-inflammatory agents, showcasing the utility of heterocyclic chemistry in developing new therapeutic agents with anti-inflammatory properties (Amr, Sabry, & Abdulla, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-2-18-15(23)10-9-11-14(21(7-8-22)13(10)17)19-12-5-3-4-6-20(12)16(11)24/h3-6,9,17,22H,2,7-8H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNPELQDAQXTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide |
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